molecular formula C13H9NO3 B11880425 7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 87308-11-0

7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one

Cat. No.: B11880425
CAS No.: 87308-11-0
M. Wt: 227.21 g/mol
InChI Key: NKGJRTRPUAAQBE-UHFFFAOYSA-N
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Description

7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromenopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE consists of a chromene ring fused with a pyridine ring, with a methoxy group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE typically involves multi-component reactions. One efficient method is the one-pot synthesis, which involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional purification methods.

Industrial Production Methods: Industrial production of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenopyridines.

Scientific Research Applications

7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antibacterial, anti-inflammatory, and anticancer activities.

    Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is unique due to the presence of the methoxy group, which enhances its biological activity and potential therapeutic applications.

Properties

CAS No.

87308-11-0

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

7-methoxychromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C13H9NO3/c1-16-11-4-2-3-9-8-5-6-14-7-10(8)13(15)17-12(9)11/h2-7H,1H3

InChI Key

NKGJRTRPUAAQBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C3=C2C=CN=C3

Origin of Product

United States

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